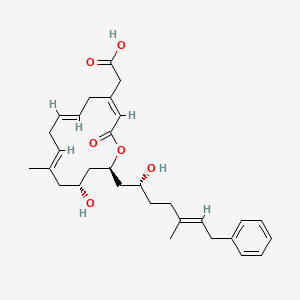
Ripostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripostatin B is a natural product found in Sorangium cellulosum with data available.
Applications De Recherche Scientifique
Antibacterial Activity
Ripostatin B demonstrates potent antibacterial properties, particularly against certain strains of bacteria. Its mechanism involves the inhibition of bacterial RNA polymerase, which is crucial for transcription in prokaryotic cells.
Key Findings:
- Spectrum of Activity: this compound shows a narrow spectrum of activity, primarily effective against Gram-positive bacteria such as Staphylococcus aureus and certain efflux-deficient strains of Escherichia coli .
- Minimum Inhibitory Concentrations (MICs): The MIC for this compound against Staphylococcus aureus is reported to be less than 1 µg/mL, indicating high potency .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| E. coli (DH21tolC) | < 1 |
| Mycobacterium tuberculosis | Inactive |
Comparison with Rifamycin:
- Binding Site: this compound binds to the hinge region of RNA polymerase, whereas rifamycins bind closer to the active site .
- Resistance: The structural differences in binding sites provide this compound with a potential advantage in overcoming bacterial resistance mechanisms .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has led to the synthesis of various analogs, enhancing understanding of its antibacterial properties.
Analog Studies:
- Modifications at the C3 and C13 positions have been explored to improve activity against resistant strains.
- Certain analogs demonstrated improved antibacterial activity while retaining the ability to inhibit RNA polymerase effectively .
| Analog | C3 Modification | C13 Modification | Activity |
|---|---|---|---|
| This compound | None | None | Active |
| C3-modified analog | Yes | No | Active against E. coli |
| C13-modified analog | No | Yes | Improved activity |
Total Synthesis
The total synthesis of this compound has been achieved through various methodologies, providing insights into its complex structure and potential for further modifications.
Synthesis Overview:
Propriétés
Formule moléculaire |
C30H40O6 |
|---|---|
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
2-[(3E,6E,9E,12R,14S)-12-hydroxy-14-[(E,2R)-2-hydroxy-5-methyl-7-phenylhept-5-enyl]-10-methyl-2-oxo-1-oxacyclotetradeca-3,6,9-trien-4-yl]acetic acid |
InChI |
InChI=1S/C30H40O6/c1-22(13-15-24-10-6-4-7-11-24)14-16-26(31)20-28-21-27(32)17-23(2)9-5-3-8-12-25(18-29(33)34)19-30(35)36-28/h3-4,6-11,13,19,26-28,31-32H,5,12,14-18,20-21H2,1-2H3,(H,33,34)/b8-3+,22-13+,23-9+,25-19+/t26-,27-,28+/m1/s1 |
Clé InChI |
FFFWIYTVZAPFFC-TTXNTIIMSA-N |
SMILES isomérique |
C/C/1=C\C/C=C/C/C(=C\C(=O)O[C@H](C[C@@H](C1)O)C[C@@H](CC/C(=C/CC2=CC=CC=C2)/C)O)/CC(=O)O |
SMILES canonique |
CC1=CCC=CCC(=CC(=O)OC(CC(C1)O)CC(CCC(=CCC2=CC=CC=C2)C)O)CC(=O)O |
Synonymes |
ripostatin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















